molecular formula C12H9ClN2O4 B8349861 Ethyl 2-chloro-5-nitro-alpha-cyanocinnamate

Ethyl 2-chloro-5-nitro-alpha-cyanocinnamate

Cat. No. B8349861
M. Wt: 280.66 g/mol
InChI Key: DOTVINAUVQPFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-5-nitro-alpha-cyanocinnamate is a useful research compound. Its molecular formula is C12H9ClN2O4 and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-5-nitro-alpha-cyanocinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-5-nitro-alpha-cyanocinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-chloro-5-nitro-alpha-cyanocinnamate

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

ethyl 3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9(7-14)5-8-6-10(15(17)18)3-4-11(8)13/h3-6H,2H2,1H3

InChI Key

DOTVINAUVQPFIC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

29.7 g (300 millimoles) of ethyl cyanoacetate were added to a solution of 55.7 g (300 millimoles) of 2-chloro-5-nitrobenzaldehyde in 200 ml of tetrahydrofuran, after which 1 ml of piperidine was added as a catalyst at 0° C. The mixture was stirred for 16 hours at room temperature, neutralized with acetic acid and then worked up in a conventional manner to give a product of melting point 83°-85° C. in 71% yield.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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